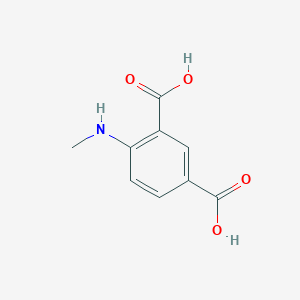
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 6-chloro-pyridine-3-sulfonyl group attached to an anthranilic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid typically involves the reaction of 6-chloro-pyridine-3-sulfonyl chloride with anthranilic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base and a solvent like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Reagents like palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter the function of proteins, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-pyridine-3-sulfonyl chloride
- 2-chloro-pyridine-3-sulfonyl chloride
- 6-methoxy-pyridine-3-sulfonyl chloride
- 2-chloro-pyrimidine-5-sulfonyl chloride
Uniqueness
N-(6-chloro-pyridine-3-sulfonyl)-anthranilic acid is unique due to the presence of both the 6-chloro-pyridine-3-sulfonyl group and the anthranilic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H9ClN2O4S |
|---|---|
Peso molecular |
312.73 g/mol |
Nombre IUPAC |
2-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-6-5-8(7-14-11)20(18,19)15-10-4-2-1-3-9(10)12(16)17/h1-7,15H,(H,16,17) |
Clave InChI |
XDOLKCFKKQJSLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
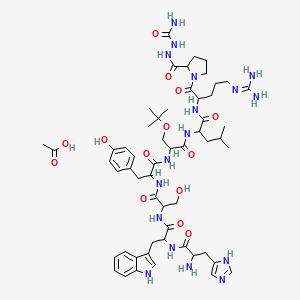
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
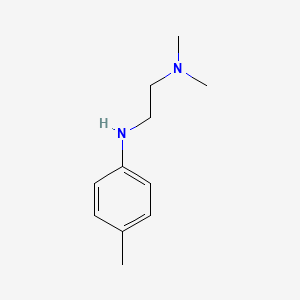
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
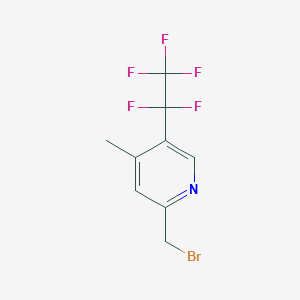
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
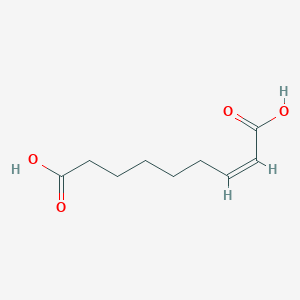
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
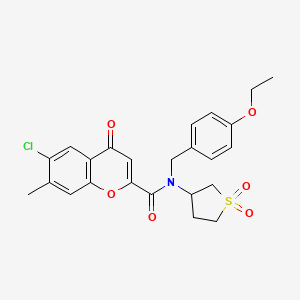
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
